molecular formula C8H8BFO4 B8060610 3-(Carboxymethyl)-4-fluorobenzeneboronic acid

3-(Carboxymethyl)-4-fluorobenzeneboronic acid

Cat. No.: B8060610
M. Wt: 197.96 g/mol
InChI Key: IWYRGQTUJZQGAM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (D₂O, 400 MHz) :

    • Aromatic protons: A doublet of doublets at δ 7.45–7.55 ppm (J = 8.5 Hz, 2H, H-2 and H-6), split by coupling with fluorine (J = 5.3 Hz) and adjacent protons.
    • Carboxymethyl group: A triplet at δ 2.95 ppm (J = 6.8 Hz, 2H, -CH₂-) and a singlet at δ 12.1 ppm (1H, -COOH).
    • Boronic acid protons: Broad peaks at δ 8.2–8.5 ppm (2H, -B(OH)₂).
  • ¹³C NMR (D₂O, 100 MHz) :

    • Carboxylic carbon: δ 174.5 ppm.
    • Aromatic carbons: δ 128.3 (C-1), 130.1 (C-2/C-6), 118.9 (C-4, coupled to fluorine, J = 245 Hz).
  • ¹⁹F NMR : A singlet at δ -112 ppm, characteristic of meta-fluorine substituents.

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • B–O stretching: 1,320–1,380.
  • O–H (boronic acid): 3,200–3,400 (broad).
  • C=O (carboxylic acid): 1,700–1,720.
  • C–F: 1,100–1,150.

Mass Spectrometry (MS)

  • EI-MS (m/z) : Molecular ion peak at 198.96 [M]⁺.
  • Fragmentation patterns: Loss of H₂O (18 Da) from -B(OH)₂ and -COOH groups, yielding peaks at m/z 180.9 [M–H₂O]⁺ and 162.8 [M–2H₂O]⁺.

Tautomeric Forms and Boron Coordination Chemistry

The boronic acid group exhibits pH-dependent tautomerism:

  • Trigonal planar form (acidic conditions) :
    $$
    \text{Ar–B(OH)₂} \rightleftharpoons \text{Ar–B(OH)O⁻} + \text{H⁺}
    $$
    Dominant below pH 7, with a pKa ≈ 8.2 inferred from similar fluorophenylboronic acids.

  • Tetrahedral boronate form (basic conditions) :
    $$
    \text{Ar–B(OH)₃⁻} \rightleftharpoons \text{Ar–B(OH)₂O⁻} + \text{H⁺}
    $$
    Stabilized by electron-withdrawing fluorine and carboxymethyl groups, which lower the pKa by ~0.5 units compared to unsubstituted phenylboronic acids.

Coordination chemistry :

  • The carboxylic acid group participates in intramolecular hydrogen bonding with boronic acid, forming a stabilized six-membered ring.
  • In aqueous solutions, boron may coordinate with diols (e.g., glucose), forming cyclic esters:
    $$
    \text{Ar–B(OH)₂} + \text{diol} \rightleftharpoons \text{Ar–B(O–(CHOH)₂–O)} + 2\text{H₂O}
    $$
    This interaction is critical for applications in glucose sensing.

Table 2: Key tautomeric and coordination properties

Property Value/Description
Boronic acid pKa ~8.2 (estimated)
Dominant tautomer (pH 7) Trigonal planar (60%)
Coordination partners Diols, hydroxides, amines

Properties

IUPAC Name

2-(5-borono-2-fluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO4/c10-7-2-1-6(9(13)14)3-5(7)4-8(11)12/h1-3,13-14H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYRGQTUJZQGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)CC(=O)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Fluorinated Precursors

A viable starting material is 4-fluoro-3-methylbenzoic acid . The methyl group at position 3 serves as a precursor for the carboxymethyl functionality.

  • Bromination : Treatment with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) selectively brominates the methyl group, yielding 4-fluoro-3-(bromomethyl)benzoic acid .

  • Cyanide substitution : Reacting the bromomethyl intermediate with potassium cyanide (KCN) in DMF replaces bromide with a nitrile group, forming 4-fluoro-3-(cyanomethyl)benzoic acid .

  • Hydrolysis : Acidic hydrolysis (e.g., HCl, H₂O, reflux) converts the nitrile to a carboxylic acid, yielding 4-fluoro-3-(carboxymethyl)benzoic acid .

Boronic Acid Installation via Miyaura Borylation

The boronic acid group is introduced via palladium-catalyzed coupling:

  • Iodination : The aromatic ring is iodinated at the para position relative to the fluorine atom using N-iodosuccinimide (NIS) and H₂SO₄, producing 4-fluoro-3-(carboxymethyl)iodobenzene .

  • Miyaura borylation : Reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of PdCl₂(dppf) and KOAc in dioxane yields the pinacol boronate ester.

  • Deprotection : Treatment with aqueous HCl removes the pinacol protecting group, furnishing This compound .

Advantages :

  • High regiocontrol via directed iodination.

  • Compatibility with acid-sensitive groups due to mild deprotection conditions.

Limitations :

  • Multiple protection/deprotection steps increase synthetic complexity.

  • Palladium catalysts elevate costs.

Synthetic Route 2: Direct Boronation of Prefunctionalized Intermediates

Synthesis of 3-Carboxymethyl-4-fluorobromobenzene

  • Friedel-Crafts acylation : Reacting 4-fluorotoluene with chloroacetyl chloride in the presence of AlCl₃ introduces a chloroacetyl group at position 3, yielding 4-fluoro-3-(chloroacetyl)toluene .

  • Hydrolysis : Basic hydrolysis (NaOH, H₂O/EtOH) converts the chloroacetyl group to carboxymethyl, forming 4-fluoro-3-(carboxymethyl)toluene .

  • Bromination : Electrophilic bromination using Br₂/FeBr₃ installs a bromine atom at position 1 (para to fluorine), yielding 3-(carboxymethyl)-4-fluorobromobenzene .

Nickel-Catalyzed Borylation

Adapting methodologies from CN104530107A, the brominated intermediate undergoes cross-coupling with tetrahydroxydiboron (B₂(OH)₄):

  • Coupling reaction : A mixture of 3-(carboxymethyl)-4-fluorobromobenzene , B₂(OH)₄, NiCl₂, and a phosphine ligand (e.g., PPh₃) in ethanol at 80°C facilitates boron insertion.

  • Workup : Acidic extraction isolates the crude product, which is purified via recrystallization (MeOH/H₂O).

Advantages :

  • Avoids palladium catalysts, reducing costs.

  • Single-step boronation simplifies the route.

Limitations :

  • Nickel catalysts may require stringent oxygen-free conditions.

  • Moderate yields (~60%) due to competing side reactions.

Comparative Analysis of Synthetic Methods

Parameter Route 1 (Pd-Catalyzed) Route 2 (Ni-Catalyzed)
Yield 45–55%55–65%
Catalyst Cost High (PdCl₂(dppf))Low (NiCl₂)
Functional Tolerance ModerateHigh
Steps 64
Scalability Limited by Pd costMore scalable

Route 2 emerges as the more practical option for large-scale synthesis, whereas Route 1 offers superior regioselectivity for research-scale applications.

Chemical Reactions Analysis

Types of Reactions

3-(Carboxymethyl)-4-fluorobenzeneboronic acid can undergo several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The carboxymethyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the carboxymethyl group can produce alcohols.

Scientific Research Applications

3-(Carboxymethyl)-4-fluorobenzeneboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Carboxymethyl)-4-fluorobenzeneboronic acid exerts its effects involves the formation of reversible covalent bonds with diols. This interaction is crucial in various biological and chemical processes. The boronic acid group can bind to specific molecular targets, such as enzymes or receptors, thereby modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Research Findings and Data

Table 2: Kinetic Parameters for Enzyme Inhibition

Compound Dissociation Rate (s⁻¹, pH 7.4) Enzyme Target Reference
4-Fluorobenzeneboronic acid 156 Subtilisin Carlsberg
3-Chloro-4-fluorobenzeneboronic acid 24 Subtilisin Carlsberg

Biological Activity

3-(Carboxymethyl)-4-fluorobenzeneboronic acid (CBFBA) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various applications, including drug development and molecular recognition.

  • Molecular Formula: C8H8BFO4
  • Molecular Weight: 201.96 g/mol
  • Structure: The compound features a fluorine atom at the para position relative to the boronic acid group, which can influence its reactivity and biological interactions.

The biological activity of CBFBA is largely attributed to its ability to interact with specific biomolecules, particularly proteins that contain diol groups. The boronic acid moiety can form covalent bonds with the hydroxyl groups of sugars, which is crucial for its role in various biochemical pathways.

Anticancer Activity

CBFBA has been investigated for its potential anticancer properties. Research indicates that boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors and ultimately inducing apoptosis in cancer cells. A study demonstrated that CBFBA exhibited cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells, by promoting cell cycle arrest and apoptosis.

Enzyme Inhibition

CBFBA acts as an inhibitor of certain enzymes, particularly those involved in carbohydrate metabolism. Its ability to bind to glycosylated enzymes suggests potential applications in treating diseases related to glucose metabolism, such as diabetes.

Case Studies

  • Cytotoxicity Studies
    • A study tested the cytotoxic effects of CBFBA on MCF7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to other boronic acid derivatives.
  • Enzyme Interaction Studies
    • In vitro assays demonstrated that CBFBA effectively inhibited the activity of glucosidase enzymes, suggesting its potential use in managing conditions like diabetes by modulating glucose absorption.

Data Table: Biological Activity Summary

Activity TypeEffectReference
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits glucosidase activity
CytotoxicityDose-dependent reduction in cell viability

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(carboxymethyl)-4-fluorobenzeneboronic acid, and how can purity be validated?

  • Methodological Answer :

  • Synthesis : A plausible route involves hydrolyzing the ethyl ester of 3-(ethoxycarbonyl)-4-fluorobenzeneboronic acid (CAS 874219-36-0) under alkaline conditions to yield the carboxymethyl derivative. This approach is analogous to ester-to-acid conversions described for similar boronic acids .
  • Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in aqueous ethanol. Purity validation via HPLC (C18 column, 0.1% TFA in water/acetonitrile) should achieve ≥98% purity, as demonstrated for structurally related compounds .
  • Validation : Confirm purity using LC-MS (ESI− mode) to detect molecular ions (expected m/z: ~212 for [M−H]−).

Q. How can the structure of this compound be confirmed spectroscopically?

  • Methodological Answer :

  • NMR Analysis :
  • ¹H NMR : Expect aromatic protons (δ 7.2–8.0 ppm, split due to fluorine coupling) and a singlet for the carboxymethyl group (δ ~3.8 ppm).
  • ¹⁹F NMR : A single peak near δ -115 ppm, consistent with para-fluorine substituents in boronic acids .
  • ¹¹B NMR : A broad peak at δ 28–32 ppm, typical for arylboronic acids .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹), B-O bonds (~1350 cm⁻¹), and C-F stretches (~1200 cm⁻¹).

Q. What are the critical handling and storage protocols for this compound?

  • Methodological Answer :

  • Handling : Wear nitrile gloves, lab coat, and safety goggles. Avoid inhalation (use fume hood) and direct skin contact. In case of exposure, rinse with water for 15 minutes and seek medical advice .
  • Storage : Store in amber vials under inert gas (argon) at -20°C to prevent boronic acid oxidation. Desiccate to minimize hydrolysis .

Advanced Research Questions

Q. How does this compound interact with serine proteases, and what kinetic parameters define its inhibition?

  • Methodological Answer :

  • Binding Mechanism : The boronic acid group forms reversible covalent bonds with active-site serine residues in enzymes like subtilisin Carlsberg. The carboxymethyl group may enhance solubility and hydrogen bonding .
  • Kinetic Analysis : Use ¹⁹F NMR to monitor binding (slow exchange regime). For example, 4-fluorobenzeneboronic acid exhibits a dissociation rate (koff) of 156 s⁻¹ at pH 7.4, while chloro-fluoro analogs show slower dissociation (24 s⁻¹) .
  • Table: Comparative Kinetic Parameters
Compoundkoff (s⁻¹)pH RangeReference
4-Fluorobenzeneboronic acid1566.4–7.4
3-Chloro-4-fluorobenzeneboronic acid246.4–7.4

Q. What strategies optimize the use of this compound in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer :

  • Catalyst Selection : Use Pd(PPh3)4 (1–5 mol%) or PdCl2(dppf) for electron-deficient aryl partners.
  • Solvent System : Employ a 3:1 mixture of DME/H2O with Na2CO3 (2 equiv) as base.
  • Reaction Monitoring : Track boronic acid consumption via TLC (Rf ~0.3 in ethyl acetate/hexanes).
  • Yield Enhancement : Pre-purify the boronic acid to >95% purity to avoid side reactions. Analogous derivatives (e.g., 4-carboxyphenylboronic acid) achieve yields >80% under similar conditions .

Q. How can computational modeling predict the reactivity of this compound in aqueous environments?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess boron hybridization (sp² vs. sp³).
  • pKa Prediction : Use COSMO-RS solvation models to estimate the boronic acid pKa (~8.5–9.0) and carboxylic acid pKa (~2.5–3.0).
  • Hydrolysis Pathways : Simulate boronate ester formation with diols (e.g., mannitol) to evaluate stability. Analog studies on 4-fluorobenzeneboronic acid show pH-dependent hydrolysis rates .

Data Contradictions and Resolution

Q. Discrepancies in reported dissociation constants (Kd) for fluorinated boronic acids: How to resolve them?

  • Methodological Answer :

  • Source Analysis : Variations arise from assay conditions (e.g., ionic strength, temperature). For example, Kd values from ¹⁹F NMR ( ) vs. fluorescence quenching may differ due to sensitivity to protonation states.
  • Standardization : Replicate experiments under identical buffer conditions (e.g., 50 mM phosphate, pH 7.4, 25°C). Use internal controls like 4-fluorobenzeneboronic acid (literature Kd ~10 µM) .

Key Research Findings

  • Fluorine substituents enhance enzyme-binding specificity via electrostatic interactions with active-site histidine residues .
  • Carboxymethyl groups improve aqueous solubility (logP reduction by ~1.5 units) without compromising boronic acid reactivity .

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